molecular formula C21H18FN3O3S B2618347 7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-18-6

7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2618347
CAS No.: 941898-18-6
M. Wt: 411.45
InChI Key: VNVAVFQJWRGCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications

1. Antagonist Activity in Neuropeptide S

A study by Zhang, Gilmour, Navarro, and Runyon (2008) focused on the synthesis and testing of compounds for Neuropeptide S (NPS) antagonist activity. They developed a series of 7-substituted compounds and identified potent antagonists, highlighting the critical role of the 7-position functionality for potent antagonist activity. This suggests potential applications of similar compounds in modulating Neuropeptide S related functions (Zhang, Gilmour, Navarro, & Runyon, 2008).

2. Antioxidant Properties

Several studies have explored the antioxidant activities of related compounds. For instance, Abuelizz, Taie, Marzouk, and Al-Salahi (2019) synthesized a series of compounds and evaluated their antioxidant activities, finding significant activity in some of them. This suggests the potential use of such compounds as antioxidant agents (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).

3. Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds with similar structures have been a focus of research. For example, Shakir, Ali, and Hussain (2017) synthesized new derivatives and evaluated their antioxidant abilities, finding significant activity in their assays. Such studies highlight the potential of these compounds in various biological applications (Shakir, Ali, & Hussain, 2017).

4. Antitumor Activity

The study by Mortimer et al. (2006) on a series of 2-phenylbenzothiazoles, including a compound with a similar structure, showed potent and selective antitumor properties against lung, colon, and breast cancer cell lines. This suggests potential applications in cancer therapy (Mortimer et al., 2006).

5. Anticonvulsant Activity

Compounds with similar structures have been tested for anticonvulsant activity. Kelley et al. (1995) synthesized analogues for anticonvulsant evaluation, providing insights into the structural requirements for optimum anticonvulsant activity (Kelley, Davis, McLean, Glen, Soroko, & Cooper, 1995).

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12-23-19-20(29-12)18(14-7-8-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-5-4-6-15(22)9-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVAVFQJWRGCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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